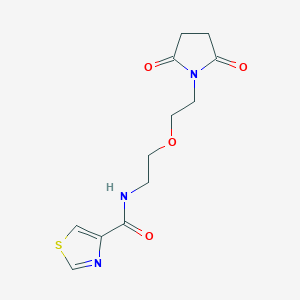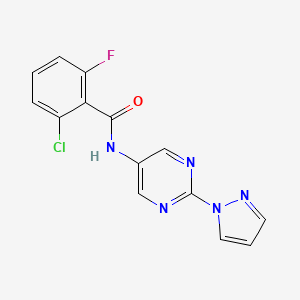
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a complex organic compound that contains several functional groups. It has a pyrazole group (a five-membered ring with two nitrogen atoms), a pyrimidine group (a six-membered ring with two nitrogen atoms), a benzamide group (a benzene ring attached to an amide group), and halogen atoms (chlorine and fluorine) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and pyrimidine rings would contribute to the compound’s aromaticity, while the amide group would introduce polarity. The halogen atoms would also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the halogen atoms could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
PET Imaging Agent for Tumor Detection
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide and related compounds have been studied for their potential as PET imaging agents for tumor detection. In one study, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and labeled with Fluorine-18, demonstrating promising uptake in tumor cells and potential as new probes for PET tumor imaging (Xu et al., 2011).
Anti-Lung Cancer Activity
Compounds related to this compound have shown potential in the treatment of lung cancer. A study reported the synthesis of fluoro-substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine thione derivatives, which exhibited significant anticancer activity against human cancer cell lines, including lung cancer (Hammam et al., 2005).
TSPO Ligands for Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized as ligands for the translocator protein 18 kDa (TSPO). These compounds showed potential as biomarkers for neuroinflammatory processes and were effective in vivo for PET imaging of neuroinflammation (Damont et al., 2015).
Anticancer Activity and Mechanisms
Several studies have synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrimidine for their anticancer properties. These compounds have shown potential as anticancer agents with mechanisms involving inhibition of specific cellular pathways or interactions with proteins relevant to cancer development and progression. For instance, one compound exhibited marked inhibition against several human cancer cell lines, displaying promising anticancer activity (Huang et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, focusing on their potential therapeutic applications. These studies contribute to understanding the chemical properties and potential therapeutic uses of compounds related to this compound in various medical fields, including oncology and neurology (Xu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-3-1-4-11(16)12(10)13(22)20-9-7-17-14(18-8-9)21-6-2-5-19-21/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNALJNNTXEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)


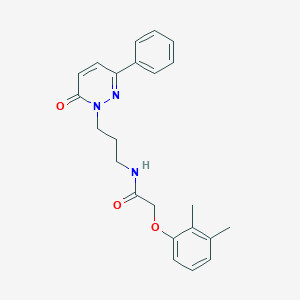
![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)
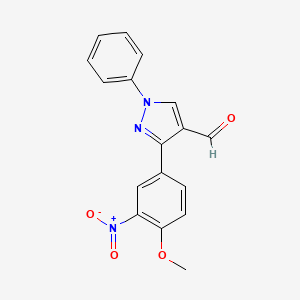
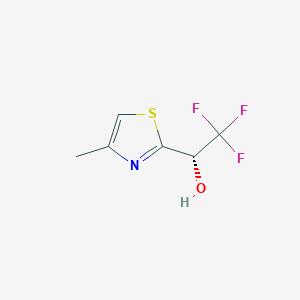
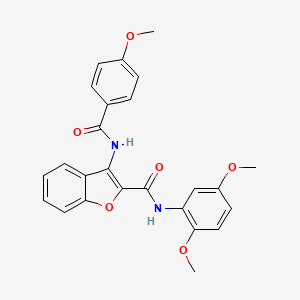
![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)
![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)

